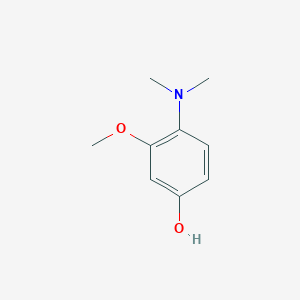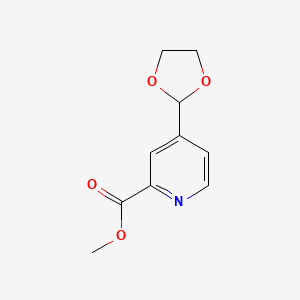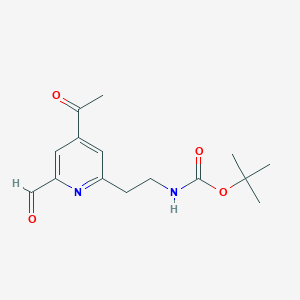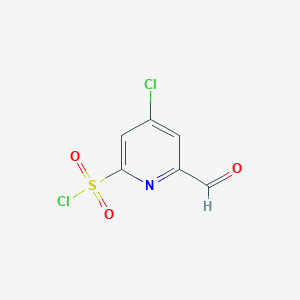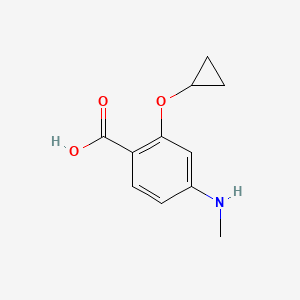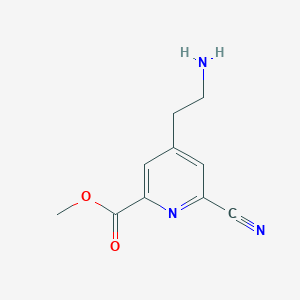
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine is an organic compound with the molecular formula C12H16N2O3 It is a derivative of pyridine, characterized by the presence of a tert-butyl group at the 6th position, a cyclopropoxy group at the 3rd position, and a nitro group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-3-cyclopropoxy-2-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the pyridine ring.
Alkylation: Introduction of the tert-butyl group at the 6th position.
Cyclopropoxylation: Introduction of the cyclopropoxy group at the 3rd position.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, alkyl halides for alkylation, and appropriate bases or catalysts for cyclopropoxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine can undergo various types of chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the cyclopropoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 6-Tert-butyl-3-cyclopropoxy-2-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Tert-butyl-2-nitropyridine: Lacks the cyclopropoxy group.
3-Cyclopropoxy-2-nitropyridine: Lacks the tert-butyl group.
6-Tert-butyl-3-methoxypyridine: Contains a methoxy group instead of a nitro group.
Uniqueness
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine is unique due to the combination of its tert-butyl, cyclopropoxy, and nitro groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
6-tert-butyl-3-cyclopropyloxy-2-nitropyridine |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)10-7-6-9(17-8-4-5-8)11(13-10)14(15)16/h6-8H,4-5H2,1-3H3 |
Clé InChI |
ZSIUHXKBQMAJEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



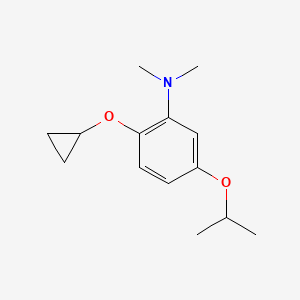
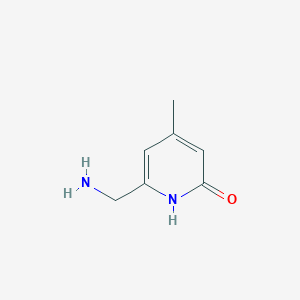
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)
